1,3-bis[(piperidin-1-yl)methyl]-2,3-dihydro-1H-1,3-benzodiazole-2-thione
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Overview
Description
1,3-bis[(piperidin-1-yl)methyl]-2,3-dihydro-1H-1,3-benzodiazole-2-thione is a complex organic compound featuring a benzodiazole core with piperidine substituents
Mechanism of Action
Target of Action
Benzimidazole derivatives, which this compound is a part of, are known to interact with biological polymers in living cells due to their bioisosteric nature with respect to natural nucleotides .
Mode of Action
Benzimidazole derivatives are known to exhibit diverse biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The compound’s interaction with its targets likely results in changes that contribute to these activities.
Biochemical Pathways
Benzimidazole derivatives are known to interact with various biochemical pathways due to their structural similarity to natural nucleotides .
Result of Action
Benzimidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they likely have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis[(piperidin-1-yl)methyl]-2,3-dihydro-1H-1,3-benzodiazole-2-thione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
1,3-bis[(piperidin-1-yl)methyl]-2,3-dihydro-1H-1,3-benzodiazole-2-thione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
1,3-bis[(piperidin-1-yl)methyl]-2,3-dihydro-1H-1,3-benzodiazole-2-thione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These compounds share the piperidine moiety and exhibit similar biological activities.
Benzodiazole derivatives: These compounds share the benzodiazole core and are used in various chemical and medicinal applications.
Uniqueness
1,3-bis[(piperidin-1-yl)methyl]-2,3-dihydro-1H-1,3-benzodiazole-2-thione is unique due to its specific combination of piperidine and benzodiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields .
Properties
IUPAC Name |
1,3-bis(piperidin-1-ylmethyl)benzimidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4S/c24-19-22(15-20-11-5-1-6-12-20)17-9-3-4-10-18(17)23(19)16-21-13-7-2-8-14-21/h3-4,9-10H,1-2,5-8,11-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRGIXKKJVGSAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CN2C3=CC=CC=C3N(C2=S)CN4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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